molecular formula C13H10Cl2O4S2 B1620913 Bis(3-chlorophenylsulphonyl)methane CAS No. 2394-03-8

Bis(3-chlorophenylsulphonyl)methane

Cat. No.: B1620913
CAS No.: 2394-03-8
M. Wt: 365.3 g/mol
InChI Key: OWITURUKFUPLIO-UHFFFAOYSA-N
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Description

Bis(3-chlorophenylsulphonyl)methane is a symmetrical organosulfur compound with the molecular formula C₁₃H₁₀Cl₂O₄S₂. Its structure consists of a methane core substituted with two 3-chlorophenylsulphonyl groups. The sulphonyl (-SO₂-) functional groups are electron-withdrawing, and the chlorine atoms at the meta positions on the aromatic rings further influence the compound’s electronic and steric properties. This compound is primarily utilized in organic synthesis as a precursor or intermediate, particularly in the development of sulfonated polymers or bioactive molecules.

Properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)sulfonylmethylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S2/c14-10-3-1-5-12(7-10)20(16,17)9-21(18,19)13-6-2-4-11(15)8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWITURUKFUPLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369551
Record name BIS(3-CHLOROPHENYLSULFONYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2394-03-8
Record name BIS(3-CHLOROPHENYLSULFONYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenylsulphonyl)methane typically involves the reaction of 3-chlorobenzenesulfonyl chloride with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate sulfonylmethane, which then undergoes further sulfonylation to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(3-chlorophenylsulphonyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(3-chlorophenylsulphonyl)methane exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Additionally, the chlorine atoms can undergo substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Bis(3-chlorophenylsulphonyl)methane with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Properties/Applications
This compound C₁₃H₁₀Cl₂O₄S₂ 365.25 Sulphonyl 3,3' on phenyl rings High thermal stability; potential use in polymer crosslinking
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Sulfonamide, Methyl 3-chloro, 4-methyl Intermediate in pharmaceuticals (e.g., kinase inhibitors)
3-Chlorophenyl trifluoromethanesulfonate C₇H₄ClF₃O₃S 272.62 Triflate (SO₃CF₃) 3-chloro Reactive electrophile in Suzuki couplings
Bis(4-chlorophenylsulphonyl)methane* C₁₃H₁₀Cl₂O₄S₂ 365.25 Sulphonyl 4,4' on phenyl rings Enhanced crystallinity compared to 3,3' isomer

*Hypothetical compound included for positional isomer comparison.

Key Observations:
  • Substituent Position Effects : The meta (3-chloro) vs. para (4-chloro) substitution alters electronic distribution. For example, para-substituted analogs often exhibit higher symmetry and crystallinity, impacting their material properties.
  • Functional Group Reactivity : The triflate group in 3-Chlorophenyl trifluoromethanesulfonate is highly reactive in nucleophilic substitutions, whereas the sulphonyl groups in this compound contribute to stability and hydrogen-bonding interactions .
  • Biological Relevance : Sulfonamide derivatives like N-(3-Chloro-4-methylphenyl)methanesulfonamide are common in drug design due to their bioisosteric resemblance to carboxylic acids, enhancing target binding .

Physicochemical Properties

While experimental data for this compound is sparse, inferences can be drawn from analogs:

  • Melting Point: Bis-sulphonyl derivatives generally have higher melting points (>200°C) compared to monosulphonyl analogs, attributed to stronger intermolecular forces.
  • Stability : The electron-withdrawing chlorine and sulphonyl groups enhance resistance to oxidative degradation.

Biological Activity

Bis(3-chlorophenylsulphonyl)methane, a compound with notable sulfonyl functional groups, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10Cl2O4S2\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{O}_4\text{S}_2

This structure features two 3-chlorophenyl groups attached to a central methane carbon, with each phenyl group linked through a sulfonyl (–SO₂–) moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Klebsiella pneumoniae75
Pseudomonas aeruginosa200

This table indicates that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound possesses significant cytotoxic effects. The results are presented in Table 2.

Cancer Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (non-small lung cancer)21.577.593.3
RPMI-8226 (leukemia)25.980.095.0
OVCAR-4 (ovarian cancer)28.785.0100.0

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while TGI and LC50 represent the total growth inhibition and lethal concentration for 50% of cells, respectively.

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes such as protein synthesis and apoptosis pathways in cancer cells. The sulfonyl groups may play a critical role in binding to target proteins, disrupting their function and leading to cell death.

Case Studies

  • Antibacterial Efficacy : A case study involving the use of this compound against Staphylococcus aureus demonstrated a reduction in bacterial load in infected models, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Anticancer Studies : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis, indicating its potential utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3-chlorophenylsulphonyl)methane
Reactant of Route 2
Reactant of Route 2
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